molecular formula C14H18N2O6 B1609234 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 206537-28-2

3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No. B1609234
M. Wt: 310.3 g/mol
InChI Key: SAVFDQXYVJSWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as Boc-ONp, is a versatile synthetic organic compound used in a wide range of scientific research applications. It is a carboxylic acid with a tert-butoxycarbonyl group at the α-position and a 2-nitrophenyl group at the β-position. Boc-ONp is used as a reagent in organic synthesis and as a building block for the preparation of various organic compounds. It is also used as a starting material for the synthesis of peptides, peptidomimetics and other bioactive molecules.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is widely used in scientific research applications. It is used as a reagent in the synthesis of peptides, peptidomimetics and other bioactive molecules. It is also used as a starting material for the synthesis of organic compounds, such as amines, alcohols, aldehydes and ketones. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is used as a protecting group for amines, as a ligand for transition metal complexes and as a catalyst for organic reactions.

Mechanism Of Action

3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid functions as a protecting group for amines by blocking the amine group from further reaction. It also functions as a ligand for transition metal complexes, allowing the metal to form a coordination bond with the 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid molecule. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid can act as a catalyst for organic reactions, allowing the reaction to proceed more efficiently.

Biochemical And Physiological Effects

3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has no known biochemical or physiological effects in humans. It is not known to be toxic or to cause any adverse reactions.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of peptides and other bioactive molecules, and as a protecting group for amines. It is also relatively stable and easy to handle. The main limitation of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its potential for racemization, which can occur when the compound is exposed to high temperatures or acidic conditions.

Future Directions

There are many potential future directions for the use of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptidomimetics and other bioactive molecules. It could also be used as a catalyst for organic reactions, such as Diels-Alder reactions and Wittig reactions. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid could be used in the development of new drugs and drug delivery systems. Finally, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid could be used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVFDQXYVJSWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426008
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS RN

206537-28-2
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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